N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzofuran core, a thiophene ring, and an azepane moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors such as 2-hydroxyacetophenone derivatives under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated benzofuran intermediate.
Azepane Ring Formation: The azepane ring can be synthesized through the reduction of a corresponding azepane precursor, often using hydrogenation or other reducing agents.
Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the benzofuran core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The azepane ring can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Secondary or tertiary amines
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide may serve as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The azepane and thiophene rings could facilitate binding to hydrophobic pockets, while the benzofuran core might interact with aromatic residues through π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
- N-[2-(morpholin-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide features an azepane ring, which provides a larger and more flexible structure compared to piperidine or morpholine rings. This flexibility might enhance its binding affinity and specificity for certain biological targets, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C24H30N2O2S |
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Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H30N2O2S/c1-16-13-17(2)22-18(3)23(28-20(22)14-16)24(27)25-15-19(21-9-8-12-29-21)26-10-6-4-5-7-11-26/h8-9,12-14,19H,4-7,10-11,15H2,1-3H3,(H,25,27) |
InChI Key |
UNCUOTMQCPZZKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NCC(C3=CC=CS3)N4CCCCCC4)C)C |
Origin of Product |
United States |
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